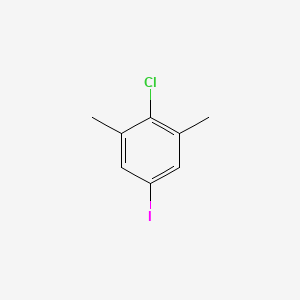
2-Chloro-5-iodo-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 1,3 are replaced by chlorine, iodine, and methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 1,3-dimethylbenzene (m-xylene). The process involves the following steps:
Chlorination: 1,3-dimethylbenzene is reacted with chlorine in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 2-position.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
2-Chloro-5-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-1,3-dimethylbenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-dimethylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1,3-dimethylbenzene: Lacks the chlorine atom, affecting its reactivity and applications.
1,3-Dimethylbenzene (m-xylene): The parent compound without any halogen substitutions.
Uniqueness
2-Chloro-5-iodo-1,3-dimethylbenzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens with methyl groups makes it a versatile intermediate in organic synthesis, offering a balance of reactivity and stability.
Propriétés
IUPAC Name |
2-chloro-5-iodo-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHWBSVSMUZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














